

What are the properties of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B174112

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its tetrahydropyran framework is a common motif in a variety of biologically active molecules, prized for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on technical data relevant to research and development.

Chemical and Physical Properties

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a carboxylate derivative that typically appears as a colorless to light yellow liquid. It is recognized as a valuable pharmaceutical intermediate.^[1]

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	127956-11-0	[1]
Molecular Formula	C ₇ H ₁₀ O ₄	
Molecular Weight	158.15 g/mol	
IUPAC Name	methyl 4-oxotetrahydro-2H-pyran-3-carboxylate	
Physical Form	Liquid	
Boiling Point	236.4 ± 30.0 °C (Predicted)	
Density	1.201 ± 0.06 g/cm ³ (Predicted)	
pKa	10.61 ± 0.20 (Predicted)	
InChI Key	SOWMVLQIMWETEK-UHFFFAOYSA-N	

Synthesis

The primary synthetic route described for **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate** involves the reaction of a tetrahydropyranone with dimethyl carbonate in the presence of a base such as triethylamine (TEA).^[1] A similar methodology, the Dieckmann condensation, which is an intramolecular reaction of diesters with a strong base to form cyclic β-keto esters, is a well-established method for creating such ring systems.^{[2][3]}

A patented method for the synthesis of the corresponding ethyl ester, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, provides a detailed experimental protocol that can be adapted. This "one-pot" operation involves the reaction of ethyl hydroxypropanoate and ethyl acrylate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., NaH) to form an intermediate, which then undergoes a Dieckmann condensation.^[4]

Conceptual Experimental Workflow for Synthesis

Below is a generalized workflow for a Dieckmann condensation approach to synthesizing the pyran ring system.

Reaction Setup

Dissolve diester precursor in anhydrous solvent (e.g., THF)

Add strong base (e.g., NaH, NaOMe) under inert atmosphere (N₂ or Ar)

Cyclization

Stir reaction mixture at appropriate temperature (e.g., 0°C to reflux)

Monitor reaction progress by TLC or LC-MS

Workup and Purification

Quench reaction with acid

Extract with organic solvent

Dry and concentrate organic phase

Purify by column chromatography or distillation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 127956-11-0 [chemicalbook.com]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- To cite this document: BenchChem. [What are the properties of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174112#what-are-the-properties-of-methyl-4-oxotetrahydro-2h-pyran-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com